molecular formula C21H19Cl2N3O5S B11628203 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]isoxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]isoxazole-4-carboxamide

Cat. No.: B11628203
M. Wt: 496.4 g/mol
InChI Key: UIQFAZAJBBZZJV-UHFFFAOYSA-N
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Description

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, methyl, morpholine, sulfonyl, and oxazole groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core oxazole structure. The process often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step may involve halogenation reactions.

    Attachment of the morpholine-sulfonyl group: This is usually done through sulfonation and subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE: Lacks the morpholine-sulfonyl group.

    3-(2,6-DICHLOROPHENYL)-5-METHYL-N-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE: Lacks the morpholine-sulfonyl group but has a phenyl group instead.

Uniqueness

The presence of the morpholine-sulfonyl group in 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE makes it unique compared to similar compounds. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C21H19Cl2N3O5S

Molecular Weight

496.4 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H19Cl2N3O5S/c1-13-18(20(25-31-13)19-16(22)3-2-4-17(19)23)21(27)24-14-5-7-15(8-6-14)32(28,29)26-9-11-30-12-10-26/h2-8H,9-12H2,1H3,(H,24,27)

InChI Key

UIQFAZAJBBZZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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